PriB protein (N-terminal)
CAS No.: 146106-50-5
Cat. No.: VC0232587
Molecular Formula: C11H12N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146106-50-5 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 0 |
Introduction
Fundamental Characteristics of PriB Protein
PriB is one of the essential components of the bacterial primosome, a protein complex that catalyzes the reactivation of stalled replication forks at sites of DNA damage . As a single-stranded DNA-binding protein, PriB serves as an accessory factor for PriA helicase-catalyzed origin-independent reinitiation of DNA replication in bacteria . The prototypical PriB protein, such as that found in Escherichia coli, consists of 104 amino acid residues and functions as a homodimer in solution .
In the bacterial DNA replication restart mechanism, PriB operates within a well-defined pathway. A hand-off mechanism for PriA-directed primosome assembly has been proposed whereby: (i) PriA recognizes and binds to a replication fork; (ii) PriB joins PriA to form a PriA-PriB-DNA ternary complex; (iii) DnaT participates in this nucleocomplex to form a triprotein complex, with PriB being released from ssDNA due to DnaT recruitment; (iv) the PriA-PriB-DnaT-DNA quaternary complex loads the DnaB/C complex; and (v) DnaB is subsequently loaded on the lagging strand template .
Structural Properties of the N-terminal Domain
OB-fold Architecture
The N-terminal domain of PriB adopts the characteristic oligonucleotide/oligosaccharide-binding (OB) structure, consisting of a five-stranded β-barrel filled with hydrophobic residues and equipped with four loops extending from the barrel . This structural motif is common among proteins that interact with single-stranded nucleic acids. In the PriB protein from Thermoanaerobacter tengcongensis (TtePriB), the N-terminal domain encompasses the first 104 residues of the full 220-residue protein .
The β-barrel structure is remarkably conserved across different bacterial species. Comparative analyses reveal that the maximum Cα-Cα distance between TtePriB N-terminal domain and Neisseria gonorrhoeae PriB amounts to only 1.7 Å, highlighting the structural conservation of this domain despite sequence variations .
Dimerization Interface
A particularly noteworthy feature of the N-terminal domain of PriB is its role in protein dimerization. In crystal structures, two protomers of the N-terminal domain dimerize, forming a six-stranded antiparallel β-sheet . This dimerization interface is extensive, amounting to approximately 920 Ų per molecule in TtePriB .
The dimerization contacts are formed at the open end of the β-barrel and via loop L23, which wraps around the β-strands of the other chain. The monomers are joined together by six hydrogen bonds between peptide units of the first β-strand of each chain, resulting in a linked OB domain that forms a large ten-stranded β-barrel . Additionally, hydrophobic interactions between side chains in the core of the molecule, two hydrogen bonds involving main chains and side chains between the second and third strands of different monomers, and one hydrogen bond between Asn7 and Pro40 in L23 further stabilize the dimer .
Functional Significance of the N-terminal Domain
DNA Binding Properties
It is noteworthy that despite structural similarities to single-stranded DNA-binding proteins (SSBs), PriB binds to ssDNA primarily through electrostatic interactions rather than base-stacking interactions that are typical of SSBs . This distinct binding mechanism may contribute to the specific functional properties of PriB in the context of primosome assembly.
Protein-Protein Interactions
The N-terminal domain of PriB is also involved in interactions with other primosomal proteins, particularly DnaT. Research has shown that His26 in PriB is important for replication restart, and NMR studies have been used to examine the DnaT interaction sites on PriB . These interactions are crucial for the formation of the primosomal complex and the subsequent loading of the DnaB helicase onto DNA.
Comparative Analysis Across Bacterial Species
Structural Comparison Table
Table 1: Comparative Analysis of PriB N-terminal Domain Structural Features Across Bacterial Species
| Feature | E. coli PriB | K. pneumoniae PriB | T. tengcongensis PriB | Structural Significance |
|---|---|---|---|---|
| Length (amino acids) | 104 | 104 | 104 (N-terminal domain) | Consistent length across species despite full TtePriB being 220 residues |
| OB-fold | Present | Present | Present | Core structural motif conserved |
| Loop L12 | Flexible | Flexible | Flexible, does not superpose well | May contribute to species-specific functions |
| Loop L23 | Extended | Extended | 7 residues shorter | Affects dimerization interface |
| Loop L45 | Standard length | Standard length | 5-7 residues longer | Critical for ssDNA binding |
| Dimerization | Two separate chains | Two separate chains | Two consecutive OB domains in one chain | Different quaternary structure arrangements |
| DNA-binding mode | Electrostatic | Electrostatic | Electrostatic | Consistent mechanism despite structural differences |
Unique Features of TtePriB
The N-terminal domain of PriB from the thermophilic bacterium Thermoanaerobacter tengcongensis (TtePriB) exhibits several unique features that distinguish it from mesophilic PriB proteins:
Domain Architecture
Unlike mesophilic PriBs where dimers are formed by two identical OB domains in separate chains, TtePriB contains two consecutive OB domains in one chain . This arrangement is similar to thermostable SSBs from Thermus aquaticus and the thermophilic Deinococcus and Thermus genera . This domain duplication may represent an adaptation to the high-temperature environment, providing enhanced stability to the protein structure.
Crystal Structure Resolution
The crystal structure of the N-terminal domain of TtePriB has been solved at the atomic resolution of 1.09 Å by direct methods . This high-resolution structure provides detailed insights into the molecular architecture of the N-terminal domain and represents one of the largest protein structures among macromolecules solved by direct methods.
Structural Flexibility
Implications in DNA Replication and Repair
The N-terminal domain of PriB plays a crucial role in bacterial DNA replication restart, which is essential for cell survival following DNA damage. The study of this domain provides insights into the mechanisms of primosome assembly and function.
Role in Primosomal Assembly
In the primosomal assembly pathway, PriB is the second protein to join the complex after PriA has bound to DNA. The N-terminal domain of PriB contributes to the stability of this complex by facilitating proper dimerization and interaction with both DNA and other primosomal proteins . The subsequent recruitment of DnaT to form a triprotein complex is essential for loading the DnaB helicase onto DNA, allowing replication to resume .
Relationship to SSB Proteins
Future Research Directions
Research on the N-terminal domain of PriB continues to yield valuable insights into bacterial DNA replication and repair mechanisms. Several directions for future research emerge from current findings:
High-Resolution Structures
While high-resolution structures of the N-terminal domain from several bacterial species are available, structures of full-length PriB proteins, particularly from thermophilic bacteria, would provide a more complete understanding of how the N-terminal and C-terminal domains interact in the context of the whole protein.
Interaction Mechanisms
Further investigation of the molecular details of PriB interactions with DnaT and other primosomal proteins would enhance our understanding of the primosome assembly pathway. Particularly, the structural basis for the PriB-DnaT complex formation and its role in the recruitment of DnaB helicase remains to be fully elucidated.
Therapeutic Applications
As a component of the bacterial primosome, PriB represents a potential target for antimicrobial agents. Understanding the structure and function of its N-terminal domain could facilitate the design of inhibitors that disrupt primosome assembly, thereby preventing DNA replication restart in bacterial cells following antibiotic-induced DNA damage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume